

# Spectroscopic Data of Bromodifluoromethane: A Technical Guide

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## Compound of Interest

Compound Name: Bromodifluoromethane

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **bromodifluoromethane** ( $\text{CHBrF}_2$ ). Due to the limited availability of specific experimental data in publicly accessible databases, this guide combines known structural information with typical values for similar fluorinated methanes to provide a comprehensive resource. This guide is intended to serve as a valuable tool for researchers in analytical chemistry, materials science, and drug development.

## Introduction to Bromodifluoromethane

**Bromodifluoromethane**, a member of the hydrobromofluorocarbon family, is a trihalomethane with the chemical formula  $\text{CHBrF}_2$ . Understanding its structural and electronic properties through NMR spectroscopy is crucial for its identification, characterization, and the study of its interactions in various chemical systems. This guide focuses on the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectroscopic characteristics of this molecule.

## Predicted NMR Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **bromodifluoromethane**. It is important to note that while a  $^{19}\text{F}$  NMR spectrum is referenced in the literature, the complete experimental data for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, including coupling constants, are not readily available. The values presented here are therefore based on established principles of NMR spectroscopy and data from analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data for Bromodifluoromethane**

Nucleus	Predicted Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
$^1\text{H}$	6.5 - 7.5	Triplet	$^2\text{JH-F}$ : ~50

The chemical shift of the single proton in **bromodifluoromethane** is expected to be significantly downfield due to the deshielding effects of the electronegative bromine and fluorine atoms. The multiplicity is predicted to be a triplet due to coupling with the two equivalent fluorine atoms.

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for Bromodifluoromethane**

Nucleus	Predicted Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
$^{13}\text{C}$	110 - 120	Triplet	$^1\text{JC-F}$ : 280 - 320

The  $^{13}\text{C}$  chemical shift is anticipated to be in the range typical for a carbon atom bonded to two fluorine atoms. The signal is expected to be a triplet due to the one-bond coupling with the two fluorine atoms.

**Table 3: Observed and Predicted  $^{19}\text{F}$  NMR Data for Bromodifluoromethane**

Nucleus	Observed Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
$^{19}\text{F}$	Not explicitly stated in available abstracts	Doublet	$^2\text{JF-H}$ : ~50

An entry in the SpectraBase database indicates the existence of a  $^{19}\text{F}$  NMR spectrum for **bromodifluoromethane**, citing a 1981 publication by Flynn et al. in the Journal of Fluorine

Chemistry.[1] However, the specific chemical shift is not provided in the abstract. The multiplicity is predicted to be a doublet due to coupling with the single proton.

## Experimental Protocols

Detailed experimental protocols for acquiring the NMR spectra of **bromodifluoromethane** are not available in the searched literature. However, a general protocol for obtaining NMR spectra of volatile low-molecular-weight compounds like **bromodifluoromethane** is provided below.

### General Protocol for $^1\text{H}$ , $^{13}\text{C}$ , and $^{19}\text{F}$ NMR Spectroscopy

#### Sample Preparation:

- A sample of **bromodifluoromethane** is typically prepared in a standard 5 mm NMR tube.
- Due to its low boiling point ( $-14.6\text{ }^{\circ}\text{C}$ ), the sample may be condensed into the NMR tube at low temperatures (e.g., using a liquid nitrogen bath).
- A deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or acetone- $d_6$ , is added to the tube to provide a lock signal for the spectrometer.
- The tube is then sealed to prevent the evaporation of the volatile compound.

#### Instrumentation and Data Acquisition:

- NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is used. Key parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

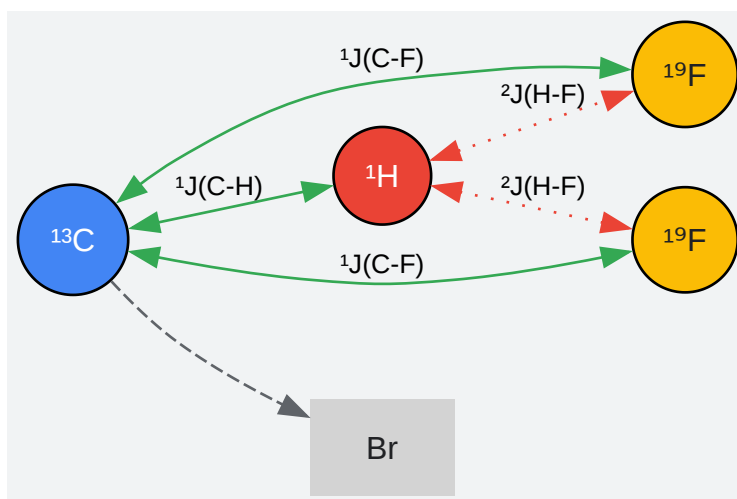
- For  $^{19}\text{F}$  NMR, a standard single-pulse experiment is used. The spectral width should be set to accommodate the wide range of fluorine chemical shifts. Proton decoupling may be employed to simplify the spectrum.

Data Processing:

- The raw free induction decay (FID) data is processed by applying a Fourier transform.
- Phase correction and baseline correction are applied to the resulting spectrum.
- Chemical shifts are referenced to an internal or external standard (e.g., tetramethylsilane for  $^1\text{H}$  and  $^{13}\text{C}$ , and  $\text{CFCl}_3$  for  $^{19}\text{F}$ ).
- Coupling constants are measured in Hertz (Hz) from the splitting patterns of the signals.

## Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions in the **bromodifluoromethane** molecule.



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Spin-spin coupling in **bromodifluoromethane**.

This diagram illustrates the one-bond ( $^1\text{J}$ ) couplings between the central carbon and the attached hydrogen and fluorine atoms, as well as the two-bond ( $^2\text{J}$ ) coupling between the

hydrogen and fluorine atoms. The bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) has a nuclear spin, but its coupling to  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  is often not resolved due to quadrupolar relaxation.

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## References

- 1. Bromodifluoromethane |  $\text{CHBrF}_2$  | CID 62407 - PubChem [pubchem.ncbi.nlm.nih.gov]
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